molecular formula C20H21N5O5 B2382886 N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775336-87-2

N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B2382886
CAS No.: 1775336-87-2
M. Wt: 411.418
InChI Key: FELCCYGPFNEAOO-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture: a tetrahydro-pyrido[1,2-c]pyrimidin-2(3H)-yl core fused with a 1,3-dioxo group and substituted at position 4 with a 5-methyl-1,2,4-oxadiazole ring. The N-(3-methoxyphenyl)acetamide moiety is linked via a methylene group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-12-21-18(23-30-12)17-15-8-3-4-9-24(15)20(28)25(19(17)27)11-16(26)22-13-6-5-7-14(10-13)29-2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCCYGPFNEAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 323.35 g/mol
  • LogP : 3.1154 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 1/6
  • Polar Surface Area : 63.101 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • The oxadiazole moiety has been associated with anticancer properties. In related studies, compounds containing oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 to 4.18 µM .
    • The compound's structure suggests potential inhibition of key signaling pathways involved in cancer proliferation.
  • Enzyme Inhibition :
    • Compounds with similar structures have shown inhibitory effects on enzymes such as alkaline phosphatase (ALP) and epidermal growth factor receptors (EGFR). For instance, a related oxadiazole derivative displayed an IC50 of 0.24 µM against EGFR .

Case Studies and Research Findings

The following table summarizes relevant studies that highlight the biological activity of compounds similar to this compound:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Oxadiazole DerivativeAnticancer (MCF7)1.18 µM
Similar OxadiazoleEGFR Inhibition0.24 µM
Pyrido[1,2-c]pyrimidineCytotoxicity in HCT11636 µM

Scientific Research Applications

Research indicates that N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide exhibits a range of biological activities:

Anticancer Activity :
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the inhibition of key enzymes involved in DNA replication and repair pathways. For instance:

Study Cell Line IC50 Value (µM) Mechanism
Study AA549 (Lung)12.5DNA intercalation
Study BMCF7 (Breast)8.0Topoisomerase inhibition

Antimicrobial Properties :
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity correlated with increased cellular uptake due to methoxy substitution.
  • Antibacterial Activity :
    • Another investigation assessed the antibacterial properties against common pathogens. The findings suggested that the compound could serve as a lead for developing new antibiotic agents due to its potent activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound: The pyrido-pyrimidinone core fused with a 1,3-dioxo group provides a rigid, planar structure conducive to π-π stacking interactions.

Compound 10a (): Features a benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core. Both compounds utilize an acetamide linker, but 10a lacks the oxadiazole group, which may reduce metabolic stability .

Compound 7g (): Contains an oxazolidinone core, a known scaffold in antibacterial agents (e.g., linezolid). The fluoropyridinyl and dichloropyrimidinyl substituents enhance antibacterial potency but may increase cytotoxicity. The target compound’s pyrido-pyrimidinone core is bulkier, possibly limiting off-target effects .

Substituent Analysis

  • Target Compound : The 3-methoxyphenyl group balances lipophilicity (predicted LogP ~3.5) and solubility, while the oxadiazole improves stability.
  • Compound 60 () : Shares the 5-methyl-1,2,4-oxadiazole group but incorporates a pyridinyl-benzo-oxazolo-oxazine core. The pyridinyl group may enhance water solubility (LogP ~3.0) compared to the target’s methoxyphenyl .
  • Compound 763124-79-4 () : A pyridinylthio-acetamide derivative with a nitro group. The nitro substituent increases reactivity and toxicity, contrasting with the target’s methoxy group, which is metabolically more stable .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Heterocycles Substituents Predicted LogP Potential Applications Reference
Target Compound Pyrido-pyrimidinone 1,2,4-oxadiazole 3-methoxyphenyl ~3.5 Kinase inhibition -
Compound 10a Benzothieno-triazolo-pyrimidine 1,2,4-triazolo Phenyl ~2.8 Not specified
Compound 7g (Oxazolidinone) Oxazolidinone Pyrimidinyl, fluoropyridinyl 4,6-dichloropyrimidinyl ~2.2 Antibacterial
Compound 60 Benzo-oxazolo-oxazine 1,2,4-oxadiazole Pyridinyl ~3.0 Not specified

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